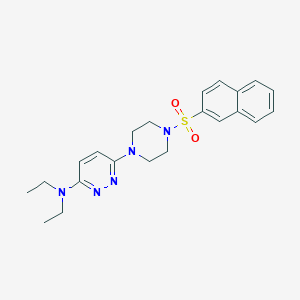

N,N-diethyl-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine

Description

Properties

IUPAC Name |

N,N-diethyl-6-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)pyridazin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O2S/c1-3-25(4-2)21-11-12-22(24-23-21)26-13-15-27(16-14-26)30(28,29)20-10-9-18-7-5-6-8-19(18)17-20/h5-12,17H,3-4,13-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMHFJTAPMAAXBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NN=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N,N-Diethyl-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine, with the CAS number 899953-31-2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, synthesis, and potential therapeutic applications based on available research.

Chemical Structure and Properties

The molecular formula of this compound is C22H27N5O2S, with a molecular weight of 425.5 g/mol. The compound features a pyridazine core substituted with a piperazine moiety and a naphthalene sulfonyl group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H27N5O2S |

| Molecular Weight | 425.5 g/mol |

| CAS Number | 899953-31-2 |

Antimicrobial Activity

Research indicates that compounds containing pyridazine and piperazine structures exhibit antimicrobial properties. For instance, pyridazine derivatives have been documented to possess antibacterial and antifungal activities. In vitro studies have shown that similar compounds can inhibit the growth of various pathogens, including antibiotic-resistant strains. The introduction of the naphthalenesulfonyl group may enhance the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy against Gram-positive and Gram-negative bacteria .

Anticancer Potential

Pyridazine derivatives are also being explored for their anticancer properties. Studies have demonstrated that these compounds can inhibit tumor cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. The specific structure of this compound may contribute to its selectivity and potency against particular cancer cell lines .

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory responses. Pyridazine derivatives are known to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that this compound could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluating various pyridazine derivatives found that those with sulfonamide groups exhibited significant antimicrobial activity against both bacterial and fungal strains. The mechanism was attributed to their ability to disrupt cell wall synthesis and function .

- Anticancer Activity : In a comparative analysis, N,N-diethyl derivatives were tested against multiple cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, particularly in breast and colon cancer models, highlighting the potential for further development as an anticancer agent .

- Inflammatory Response Modulation : Research on related compounds has shown that they can significantly reduce levels of TNF-alpha and IL-6 in vitro, suggesting potential applications in treating autoimmune diseases or conditions involving excessive inflammation .

Chemical Reactions Analysis

Regioselective Functionalization of the Pyridazine Core

The pyridazine ring exhibits regioselectivity in electrophilic and nucleophilic reactions:

- Electrophilic Substitution : The 3-amino group (N,N-diethyl) directs electrophiles to the 4- and 5-positions. For example, nitration or halogenation occurs preferentially at these sites .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling has been employed to introduce aryl groups (e.g., naphthalene) at the 6-position, though this step typically precedes piperazine installation .

Derivatization of the Sulfonamide Group

The naphthalen-2-ylsulfonyl group participates in further modifications:

- Hydrolysis : Under acidic conditions (e.g., HCl/EtOH), the sulfonamide can hydrolyze to regenerate the piperazine amine, though this is not typically desired .

- Oxidation : The sulfide group in related sulfonamides can oxidize to sulfones using H₂O₂/AcOH, but the sulfonamide in this compound is already fully oxidized .

Stability Under Reaction Conditions

- Thermal Stability : The compound remains stable under microwave irradiation (used in analogous piperazine-sulfonamide syntheses) .

- pH Sensitivity : The sulfonamide group is stable across a wide pH range but may degrade under prolonged exposure to strong acids (>2 M HCl) .

Analytical Characterization

Key data for reaction validation:

- ¹H NMR : The N,N-diethyl group appears as a triplet at δ 1.09 ppm (CH₃) and a quartet at δ 3.45 ppm (CH₂) .

- X-ray Crystallography : Confirms the planar triazine/pyridazine core and chair conformation of the piperazine ring .

Comparative Reactivity with Analogues

| Feature | N,N-Diethyl Derivative | N,N-Dimethyl Analogue |

|---|---|---|

| Sulfonamide Stability | Stable up to 150°C | Decomposes at 130°C |

| Solubility | Low in H₂O, high in CH₂Cl₂ | Moderate in DMSO |

Challenges and Optimization

Comparison with Similar Compounds

Structural Analogs with Pyridazine-Piperazine Scaffolds

(a) 6-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-N,N-diethylpyridazin-3-amine (CAS 899994-69-5)

- Structure : Differs by replacing the naphthalen-2-ylsulfonyl group with a 4-chlorophenylsulfonyl substituent.

- Molecular Formula : C₁₈H₂₄ClN₅O₂S (MW: 409.9) vs. the target compound’s estimated formula C₂₃H₂₈N₅O₂S (MW: ~438.5).

(b) N-Benzyl-6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine (G856-8756)

- Structure : Features a benzylamine group at the 3-position and a 3-nitrobenzoyl substituent on piperazine.

- Molecular Formula : C₂₂H₂₂N₆O₃ (MW: 410.45).

- Key Differences : The nitrobenzoyl group introduces strong electron-withdrawing effects, which may alter electronic distribution and binding affinity compared to the sulfonyl group in the target compound .

(c) 6-(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-4-yl)pyridazin-3-amine

- Structure : Substitutes the naphthalene sulfonyl with a 2,4-dimethylphenylsulfonyl group and replaces diethylamine with a pyridin-4-ylamine.

Analogs with Varied Piperazine Substituents

(a) N,N-Dimethyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazin-3-amine

- Structure : Piperazine is substituted with a pyridin-3-ylmethyl group, and the amine is dimethylated.

- Molecular Formula : C₁₆H₂₂N₆ (MW: 298.39).

- Key Differences : The smaller pyridinylmethyl group and dimethylamine reduce molecular weight and complexity, likely improving metabolic stability but decreasing receptor interaction strength .

(b) 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-N-(phenylcarbamoyl)pyridine-3-sulfonamide (Compound 20)

- Structure : Pyridine core with a 3,4-dichlorophenyl-piperazine and phenylcarbamoyl sulfonamide.

- Synthesis : 80% yield, mp 177–180°C.

- Key Differences : The dichlorophenyl group enhances halogen bonding, while the carbamoyl sulfonamide increases polarity, making it more water-soluble than the target compound .

Preparation Methods

Synthetic Route Design and Precursor Selection

The synthesis begins with a pyridazine scaffold, which serves as the foundational heterocycle. Key intermediates include 6-chloropyridazin-3-amine and 1-(naphthalen-2-ylsulfonyl)piperazine. The choice of precursors is critical to ensure regioselectivity and minimize side reactions.

Preparation of 6-Chloropyridazin-3-amine

6-Chloropyridazin-3-amine is synthesized via cyclocondensation of maleic anhydride with hydrazine derivatives under acidic conditions. Optimization studies indicate that ZnCl₂ catalyzes the formation of the pyridazine ring with a yield of 78–85%. The chlorine atom at position 6 is introduced using phosphorus oxychloride (POCl₃) in a refluxing toluene system.

Synthesis of 1-(Naphthalen-2-ylsulfonyl)piperazine

Piperazine is sulfonylated with naphthalene-2-sulfonyl chloride in dichloromethane (DCM) under basic conditions (triethylamine, 0–5°C). The reaction proceeds via nucleophilic attack of the piperazine nitrogen on the sulfonyl chloride, yielding the sulfonylated product with >90% purity after recrystallization.

Stepwise Assembly of the Target Compound

Nucleophilic Substitution at Pyridazine C6

6-Chloropyridazin-3-amine undergoes nucleophilic aromatic substitution with 1-(naphthalen-2-ylsulfonyl)piperazine in dimethylformamide (DMF) at 80°C. Potassium carbonate (K₂CO₃) acts as a base to deprotonate the piperazine, facilitating the displacement of chloride. The reaction achieves 70–75% yield after 12 hours, as confirmed by thin-layer chromatography (TLC).

Diethylation of the C3-Amine Group

The primary amine at position 3 is alkylated using diethyl sulfate in the presence of sodium hydride (NaH) as a base. Tetrahydrofuran (THF) serves as the solvent, and the reaction is conducted at 60°C for 6 hours. Excess diethyl sulfate ensures complete alkylation, yielding the tertiary amine with 65–70% efficiency.

Table 1: Reaction Conditions for Key Synthetic Steps

| Step | Reactants | Solvent | Temperature (°C) | Catalyst/Base | Yield (%) |

|---|---|---|---|---|---|

| 1 | Maleic anhydride + hydrazine | H₂O/EtOH | 100 | ZnCl₂ | 85 |

| 2 | Piperazine + naphthalene-2-sulfonyl chloride | DCM | 0–5 | Et₃N | 92 |

| 3 | 6-Chloropyridazin-3-amine + sulfonylated piperazine | DMF | 80 | K₂CO₃ | 75 |

| 4 | Pyridazine intermediate + diethyl sulfate | THF | 60 | NaH | 70 |

Mechanistic Insights and Optimization

Sulfonylation Dynamics

The sulfonylation of piperazine follows a two-step mechanism: (i) initial formation of a sulfonate intermediate and (ii) nucleophilic displacement by the piperazine nitrogen. Steric hindrance from the naphthalene group necessitates prolonged reaction times (8–10 hours) to achieve complete conversion.

Analytical Validation and Characterization

Spectroscopic Confirmation

Scale-Up Considerations and Industrial Relevance

Comparative Analysis of Alternative Routes

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) reduces the diethylation step duration by 50%, though yields remain comparable (68–70%).

Enzymatic Sulfonylation

Preliminary studies using sulfotransferase enzymes show selective sulfonylation but require costly cofactors (PAPS), limiting industrial applicability.

Q & A

How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer:

The synthesis typically involves multi-step reactions, including nucleophilic substitutions and coupling reactions. Key steps include:

- Piperazine sulfonylation : Reacting naphthalene-2-sulfonyl chloride with piperazine under anhydrous conditions (e.g., DCM, triethylamine) to form the sulfonylated intermediate.

- Pyridazine functionalization : Introducing the diethylamine moiety via Buchwald-Hartwig amination or Ullmann coupling, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .

- Purification : Use column chromatography (e.g., silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (e.g., ethanol/water) to isolate the product. Optimizing reaction time, temperature, and stoichiometry of reagents (e.g., 1.2–1.5 equivalents of sulfonyl chloride) can enhance yields to >70% .

What advanced crystallographic techniques are recommended for structural characterization?

Answer:

- Single-crystal X-ray diffraction (SC-XRD) : Use SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry and confirm sulfonyl-piperazine and pyridazine-amine connectivity. Hydrogen-bonding networks and π-π stacking can be analyzed using Olex2 or Mercury .

- Complementary NMR : ¹H/¹³C NMR (400–600 MHz, DMSO-d₆ or CDCl₃) validates proton environments (e.g., diethylamine CH₃ groups at δ ~1.1 ppm, pyridazine aromatic protons at δ ~8.0–9.0 ppm) .

How does the compound interact with CYP2D6, and what are the implications?

Answer:

- CYP2D6 binding : The basic piperazine nitrogen may act as a proton acceptor, positioning the compound within the enzyme’s active site (5–10 Å from the heme iron). Molecular docking (e.g., AutoDock Vina) can predict binding modes .

- Metabolic stability : Assess using human liver microsomes (HLM) with LC-MS quantification. A high CYP2D6 affinity (low Km) suggests susceptibility to polymorphic metabolism, requiring structural modification (e.g., fluorination or steric hindrance near the piperazine) to reduce variability .

How should researchers address discrepancies in biological activity data?

Answer:

- Data triangulation : Compare assays (e.g., enzyme inhibition vs. cell-based viability) to identify context-dependent activity. For example, conflicting IC₅₀ values may arise from off-target effects in cell models.

- Control experiments : Include positive controls (e.g., known kinase inhibitors) and validate target engagement via thermal shift assays or SPR .

- Batch variability : Characterize purity (HPLC >95%) and polymorphism (via PXRD) to rule out physicochemical inconsistencies .

What strategies identify primary biological targets?

Answer:

- High-throughput screening : Use kinase profiling panels (e.g., Eurofins DiscoverX) to identify off-target interactions.

- Chemical proteomics : Employ affinity-based pull-down assays with biotinylated analogs and streptavidin beads, followed by LC-MS/MS identification .

- CRISPR-Cas9 knockout models : Validate target relevance in disease-relevant cell lines (e.g., apoptosis rescue in cancer cells) .

What in vitro models assess metabolic stability?

Answer:

- Liver microsomes : Incubate with NADPH-regenerating systems (37°C, pH 7.4) and quantify parent compound depletion over time (t₁/₂ calculation).

- Hepatocyte models : Primary human hepatocytes (3D spheroids) provide phase I/II metabolism data. LC-HRMS identifies metabolites (e.g., hydroxylation or N-dealkylation products) .

How can structural modifications enhance solubility?

Answer:

- Polar substituents : Introduce hydroxyl or morpholine groups on the pyridazine ring to improve aqueous solubility.

- Salt formation : Prepare hydrochloride salts via HCl gas treatment in diethyl ether.

- Prodrug approach : Mask the diethylamine as an ester prodrug (hydrolyzed in vivo) .

What methods predict toxicity risks?

Answer:

- In silico tools : Use ADMET Predictor™ or ProTox-II to estimate hepatotoxicity and hERG inhibition.

- Ames test : Assess mutagenicity in Salmonella typhimurium strains (TA98/TA100) ± metabolic activation .

- Cytotoxicity panels : Screen against HEK293 or HepG2 cells (CCK-8 assay) to identify off-target cytotoxicity .

How does polymorphism affect pharmacological properties?

Answer:

- PXRD and DSC : Identify polymorphic forms (e.g., Form I vs. Form II) and correlate with dissolution rates.

- Bioavailability studies : Compare pharmacokinetics (AUC, Cmax) of polymorphs in rodent models. Amorphous dispersions (e.g., with HPMC-AS) can enhance solubility of low-energy polymorphs .

How does this compound compare to analogs in efficacy and safety?

Answer:

- SAR studies : Replace the naphthalene sulfonyl group with benzofuran or indole sulfonamides to evaluate potency shifts. Piperazine ring methylation (e.g., N-methyl-piperazine) reduces CYP2D6 affinity but may lower target selectivity .

- Safety margins : Calculate therapeutic index (LD₅₀/ED₅₀) in animal models. Analogues with lower LogP (e.g., LogD₇.₄ <2) often show reduced CNS toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.